molecular formula C₂₉H₄₈O₃ B1141251 3-O-Acetyl-26-hydroxy Cholesterol CAS No. 50681-37-3

3-O-Acetyl-26-hydroxy Cholesterol

Cat. No. B1141251
CAS RN: 50681-37-3
M. Wt: 444.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“3-O-Acetyl-26-hydroxy Cholesterol” is an intermediate in the production of cholesterol metabolites . It has a molecular weight of 444.69 and a molecular formula of C29H48O3 .


Synthesis Analysis

The synthesis of cholesterol, like that of most biological lipids, begins from the two-carbon acetate group of acetyl-CoA and requires a total of 18 different enzymes . The process of cholesterol synthesis is described in the following: two molecules of acetyl-coenzyme A (CoA) form acetoacetyl-CoA, and the addition of a third molecule to form 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) is catalyzed by HMG-CoA synthase .


Molecular Structure Analysis

Chemically, cholesterol is a rigid and almost planar molecule with a steroid skeleton of four fused rings, three six-membered and one five-membered . The presence of a hydrophilic 3-hydroxy headgroup on the A-ring, together with a hydrophobic hydrocarbon body, gives the molecule an amphiphilic nature .


Chemical Reactions Analysis

Cholesterol homeostasis is vital for proper cellular and systemic functions. Disturbed cholesterol balance underlies not only cardiovascular disease but also an increasing number of other diseases such as neurodegenerative diseases and cancers . The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-O-Acetyl-26-hydroxy Cholesterol” include a molecular weight of 444.69 and a molecular formula of C29H48O3 .

Scientific Research Applications

Drug Delivery Applications

Cholesterol-based compounds, including 3-O-Acetyl-26-hydroxy Cholesterol, have been extensively studied for their potential in drug delivery . The unique properties of these compounds, such as their lipophilicity and ability to interact with cell membranes, make them ideal candidates for designing drug delivery systems .

Bioimaging Applications

Another promising application of cholesterol-based compounds is in the field of bioimaging . These compounds can be used to create contrast agents for various imaging techniques, providing a non-invasive way to visualize biological processes and structures .

Cholesterol-Based Liquid Crystals

Cholesterol-based compounds are known to form liquid crystals, which have potential applications in various fields, including display technology, sensors, and optical devices .

Cholesterol-Based Gelators

These compounds can also act as gelators, substances that can induce gelation in certain liquids . This property can be exploited in various applications, such as the creation of soft materials and the design of drug delivery systems .

Anticancer, Antimicrobial, and Antioxidant Compounds

Some cholesterol-based compounds have shown promising anticancer, antimicrobial, and antioxidant activities . These properties could be harnessed for the development of new therapeutic agents .

Regulation of Cholesterol Metabolism

Cholesterol-based compounds, including 3-O-Acetyl-26-hydroxy Cholesterol, play a crucial role in the regulation of cholesterol metabolism . They can influence the activity of various enzymes involved in cholesterol synthesis, potentially offering a way to control cholesterol levels in the body .

Safety and Hazards

The safety and hazards of “3-O-Acetyl-26-hydroxy Cholesterol” are not explicitly mentioned in the search results. However, it is stated that it is for research use only and not intended for diagnostic or therapeutic use .

Future Directions

The future directions of “3-O-Acetyl-26-hydroxy Cholesterol” are not explicitly mentioned in the search results. However, given its role as an intermediate in the production of cholesterol metabolites , it may continue to be a subject of research in understanding cholesterol metabolism and related diseases.

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-19(18-30)7-6-8-20(2)25-11-12-26-24-10-9-22-17-23(32-21(3)31)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t19?,20-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAZPBATUQHQGW-YFCBXXETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Acetyl-26-hydroxy Cholesterol

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